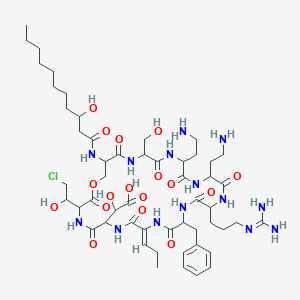

(R)-1-(N-(3-Hydroxy-1-oxododecyl)-L-serine)syringomycin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N556, auch bekannt als KY-556, ist ein vielversprechender und oral aktiver Pro-Wirkstoff von Disodiumcromoglycat (DSCG). Es wird hauptsächlich auf sein Potenzial gegen allergische Erkrankungen untersucht. Die Verbindung hat in verschiedenen experimentellen Modellen eine signifikante Wirksamkeit gezeigt, was sie zu einem interessanten Thema in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Die Synthese von N556 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genauen Synthesewege und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung synthetisiert wird, um eine hohe Reinheit und Stabilität zu erreichen .

Vorbereitungsmethoden

The synthesis of N556 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and stability .

Analyse Chemischer Reaktionen

N556 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: N556 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: N556 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise Reagenzien wie Oxidationsmittel, Reduktionsmittel und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab

Wissenschaftliche Forschungsanwendungen

N556 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um verschiedene chemische Reaktionen und Mechanismen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere im Zusammenhang mit allergischen Reaktionen.

Medizin: Erforscht auf sein potenzielles therapeutisches Einsatzgebiet bei der Behandlung von allergischen Erkrankungen und Asthma.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt und als Referenzverbindung in der Qualitätskontrolle .

Wirkmechanismus

N556 entfaltet seine Wirkung, indem es die Freisetzung von Histamin aus sensibilisierten Zellen hemmt und so allergische Reaktionen reduziert. Die Verbindung zielt auf spezifische molekulare Signalwege ab, die an der allergischen Reaktion beteiligt sind, was zu einer längeren Überlebenszeit in experimentellen Modellen der systemischen Anaphylaxie führt. Die genauen molekularen Ziele und Signalwege werden noch untersucht, aber es ist bekannt, dass es eine längere Wirkdauer im Vergleich zu intravenös verabreichtem Disodiumcromoglycat hat .

Wirkmechanismus

N556 exerts its effects by inhibiting the release of histamine from sensitized cells, thereby reducing allergic reactions. The compound targets specific molecular pathways involved in the allergic response, leading to prolonged survival time in experimental models of systemic anaphylaxis. The exact molecular targets and pathways are still under investigation, but it is known to have a longer duration of action compared to intravenous disodium cromoglycate .

Vergleich Mit ähnlichen Verbindungen

N556 ist einzigartig in seiner verlängerten Wirkdauer und oralen Aktivität im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

Disodiumcromoglycat (DSCG): Die Muttersubstanz von N556, die zur Behandlung von allergischen Erkrankungen eingesetzt wird.

Ketotifen: Eine weitere Antiallergika mit einem anderen Wirkmechanismus.

Loratadin: Ein Antihistaminikum, das zur Behandlung allergischer Reaktionen eingesetzt wird. N556 zeichnet sich durch seine orale Aktivität und verlängerte Wirkdauer aus, was es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung macht

Eigenschaften

CAS-Nummer |

124888-22-8 |

|---|---|

Molekularformel |

C53H85ClN14O17 |

Molekulargewicht |

1225.8 g/mol |

IUPAC-Name |

(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydodecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-9-13-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-43(74)31(4-2)61-47(78)35(24-29-15-11-10-12-16-29)65-44(75)32(18-14-23-59-53(57)58)62-45(76)33(19-21-55)63-46(77)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h4,10-12,15-16,30,32-38,40-42,69-71,73H,3,5-9,13-14,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,75)(H,66,80)(H,67,81)(H,68,74)(H,82,83)(H4,57,58,59)/b31-4-/t30-,32+,33-,34+,35+,36-,37+,38-,40+,41+,42+/m1/s1 |

InChI-Schlüssel |

ZQVJBRJGDVZANE-MTGUCJNSSA-N |

SMILES |

CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |

Isomerische SMILES |

CCCCCCCCC[C@H](CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)[C@@H](C(=O)O)O)[C@@H](CCl)O)O |

Kanonische SMILES |

CCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |

Synonyme |

syringomycin E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.